2,3-Dichlorobenzal Chloride
Overview
Description
2,3-Dichlorobenzal Chloride is an organic compound with the molecular formula C7H4Cl4. It is a derivative of benzene, where two chlorine atoms are substituted at the 2nd and 3rd positions, and a dichloromethyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Scientific Research Applications
2,3-Dichlorobenzal Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzal Chloride can be synthesized through the photochlorination of 2,3-dichlorotoluene. The process involves the following steps:
Photochlorination: 2,3-dichlorotoluene is exposed to ultraviolet light in the presence of chlorine gas, resulting in the formation of 2,3-dichlorobenzotrichloride.
Hydrolysis: The 2,3-dichlorobenzotrichloride is then hydrolyzed to produce this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves controlled photochlorination and subsequent hydrolysis under an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzal Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in an organic solvent like dimethyl sulfoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield benzyl derivatives or other reduced forms.
Mechanism of Action
The mechanism of action of 2,3-Dichlorobenzal Chloride involves its reactivity with nucleophiles and electrophiles. The chlorine atoms and the dichloromethyl group make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
2,3-Dichlorobenzyl Chloride: This compound has a similar structure but with a benzyl group instead of a dichloromethyl group.
2,4-Dichlorobenzal Chloride: Another similar compound with chlorine atoms at the 2nd and 4th positions. It exhibits different reactivity due to the position of the chlorine atoms.
Uniqueness: 2,3-Dichlorobenzal Chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the dichloromethyl group also adds to its distinct chemical properties.
Properties
IUPAC Name |
1,2-dichloro-3-(dichloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGILBEZUEYPVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345686 | |
Record name | 2,3-Dichlorobenzal Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57058-14-7 | |
Record name | 1,2-Dichloro-3-(dichloromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57058-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichlorobenzal Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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